3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
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Overview
Description
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C8H9NO3S It is characterized by the presence of an imino group, a methyl group, an oxo group, and a lambda6-sulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfur-containing reagents. One common method involves the use of methylamine and sulfur dioxide in the presence of a catalyst to introduce the imino and oxo groups onto the benzoic acid core. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxo and lambda6-sulfanyl groups may also interact with other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
3-[Methyl(imino)oxo-lambda6-sulfanyl]benzoic acid: Similar but with variations in the positioning of functional groups.
Uniqueness
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is a sulfur-containing organic compound characterized by a unique structural configuration that includes a benzoic acid moiety, an imino group, a methyl oxo group, and a lambda6-sulfanyl group. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antioxidant.
- Molecular Formula : C₇H₈N₄O₂S
- Molecular Weight : 199.23 g/mol
- CAS Number : 1800399-17-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid. This process can be scaled up in industrial settings using continuous flow systems to maintain consistent reaction conditions while employing quality control measures like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment .
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. In studies evaluating its efficacy against free radicals, the compound demonstrated:
- DPPH Scavenging Activity : 77% inhibition
- ABTS Scavenging Activity : 80% inhibition
These results indicate its potential use in formulations aimed at reducing oxidative stress .
Enzyme Inhibition
The compound's imino group is capable of forming hydrogen bonds with active sites of enzymes, suggesting its role as an enzyme inhibitor. This property may allow it to modulate various biochemical pathways, making it a candidate for therapeutic applications .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The imino group interacts with enzyme active sites.
- Redox Reactions : The oxo and lambda6-sulfanyl groups may participate in redox reactions, influencing the activity of various biomolecules .
Comparative Analysis with Similar Compounds
Compound Name | Key Features |
---|---|
Methyl 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoate | Methyl ester instead of carboxylic acid |
3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid | Ethyl substituent |
3-[Methyl(imino)oxo-lambda6-sulfanyl]benzoic acid | Variations in functional group positioning |
The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Cytotoxicity Studies : In vitro tests have indicated that the compound exhibits cytotoxic effects against HeLa cells, suggesting its potential as an anticancer agent.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between the compound and various enzyme targets, supporting its role as a potential drug candidate.
Properties
IUPAC Name |
3-(methylsulfonimidoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(9,12)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKGLCOJCPIZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800399-17-0 |
Source
|
Record name | 3-(methylsulfonimidoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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